[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate
Description
Properties
IUPAC Name |
[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-9(18)19-8-11-7-12(10-5-3-2-4-6-10)13(20-11)14(15,16)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIPIDZMKTUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate can be achieved through several synthetic routes. Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or thioethers.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the type of reaction and the reagents used.
Scientific Research Applications
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Thiazole-Based Analogues (Ethyl 2-(4-((2-(4-substituted-phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates)
Examples :
- 10d : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- 10e : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- 10f : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
Key Differences :
Triazole Derivatives (Ethyl 3-(4-hydroxyphenyl)-2-acetamidopropanoate)
Example: Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate .
| Parameter | Target Compound | Triazole Derivative |
|---|---|---|
| Core Structure | Thiophene | 1,2,4-Triazole |
| Substituents | Phenyl, CF₃ | Pyridinyl, hydroxyphenyl |
| Functional Groups | Acetate ester | Acetamido, thioether |
| Hydrogen Bonding | 1 donor, 8 acceptors | Higher donors (amide, pyridine) |
Key Differences :
Phenolic Acetates (Thymoxamine)
Example: [4-(2-(Dimethylaminoethoxy)-2-methyl-5-propan-2-ylphenyl] acetate (Thymoxamine) .
| Parameter | Target Compound | Thymoxamine |
|---|---|---|
| Core Structure | Thiophene | Phenol |
| Substituents | CF₃, phenyl | Dimethylaminoethoxy, isopropyl |
| Therapeutic Use | S1PR3 ligand | α-adrenoceptor antagonist |
| Lipophilicity | XlogP = 2.9 | Likely lower (polar groups) |
Key Differences :
- Thymoxamine’s phenolic core and dimethylaminoethoxy group make it more hydrophilic, favoring different pharmacokinetic profiles.
- The target compound’s trifluoromethyl group may confer greater enzymatic stability .
Biological Activity
[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate is a thiophene derivative notable for its unique chemical structure, which includes a trifluoromethyl group and a phenyl ring. These structural features enhance its stability and bioactivity, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.
The compound's chemical formula is , with a molecular weight of approximately 304.3 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and metabolic stability, which are crucial for biological activity.
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : It affects key signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
- Gene Expression : The compound influences gene expression profiles, impacting cellular responses to stress and growth signals.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:
- Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites. For example, inhibition of lysyl oxidase (LOX), an enzyme involved in extracellular matrix remodeling, has been observed with similar thiophene derivatives .
- Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins, potentially increasing the efficacy of the compound as an inhibitor.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 5–10 |
| Staphylococcus aureus | 10–20 |
| Pseudomonas aeruginosa | 15–25 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
Preliminary studies indicate potential anticancer activity. The compound has shown efficacy in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest. Specific studies have identified the following effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
These findings highlight the need for further investigation into the compound's mechanism of action in cancer therapy .
Case Studies
- Lysyl Oxidase Inhibition : A study focused on thiophene derivatives similar to this compound reported significant inhibition of LOX activity, suggesting potential applications in fibrosis treatment .
- Antimicrobial Efficacy : A comparative study of various thiophene derivatives demonstrated that compounds with trifluoromethyl substitutions showed enhanced activity against resistant bacterial strains, indicating the importance of this functional group in antimicrobial design .
Q & A
Q. What synthetic methodologies are recommended for the preparation of [4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate?
- Methodological Answer : The compound can be synthesized via multi-step routes involving: (i) Thiophene ring functionalization : Start with a substituted thiophene precursor (e.g., 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid) . (ii) Esterification : React the carboxylic acid derivative with methanol or acetic anhydride under acidic catalysis to form the methyl acetate group. (iii) Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation. Key challenges include controlling trifluoromethyl group stability during reaction conditions .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm substituent positions and trifluoromethyl group integrity.
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data collection (≤ 1.0 Å) to resolve electron density ambiguities near the trifluoromethyl group .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragment patterns.
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the acetate group .
- Handling : Use inert atmosphere (e.g., N glovebox) for reactions involving moisture-sensitive intermediates. Refer to safety data sheets for personal protective equipment (PPE) requirements .
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Parameters : Use B3LYP/6-311++G(d,p) basis sets to model the electron-withdrawing effects of the trifluoromethyl group and predict reaction sites.
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic regions, aiding in designing derivatization pathways (e.g., Suzuki coupling at the phenyl ring) .
- Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. What strategies address discrepancies in crystallographic data during structure determination?
- Methodological Answer :
- Twinned Data : Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands to model twinning .
- Disorder Modeling : For flexible groups (e.g., trifluoromethyl), apply PART instructions and isotropic displacement parameter restraints.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Q. How does this compound interact with sphingosine-1-phosphate (S1P) receptors, and what experimental assays validate this?
- Methodological Answer :
- Pharmacological Assays :
(i) Radioligand Binding : Use -labeled S1P to measure competitive inhibition (IC) in HEK293 cells expressing S1P receptors .
(ii) Functional Assays : Monitor G-protein activation via GTPγS binding or cAMP inhibition. - Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the thiophene core and receptor hydrophobic pockets .
Q. What challenges arise in optimizing reaction yields during large-scale synthesis?
- Methodological Answer :
- Scale-Up Issues :
(i) Exothermic Reactions : Use jacketed reactors with controlled cooling for esterification steps.
(ii) Byproduct Formation : Optimize stoichiometry of acetic anhydride to minimize diacetylated byproducts . - Yield Improvement : Employ flow chemistry for continuous processing of moisture-sensitive intermediates .
Q. How can stability under varying pH and temperature conditions be systematically analyzed?
- Methodological Answer :
- Forced Degradation Studies :
(i) Acidic/Base Conditions : Incubate in 0.1 M HCl/NaOH at 40°C for 24 hours; monitor via HPLC-MS for hydrolysis products.
(ii) Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>150°C likely due to acetate cleavage) . - Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
